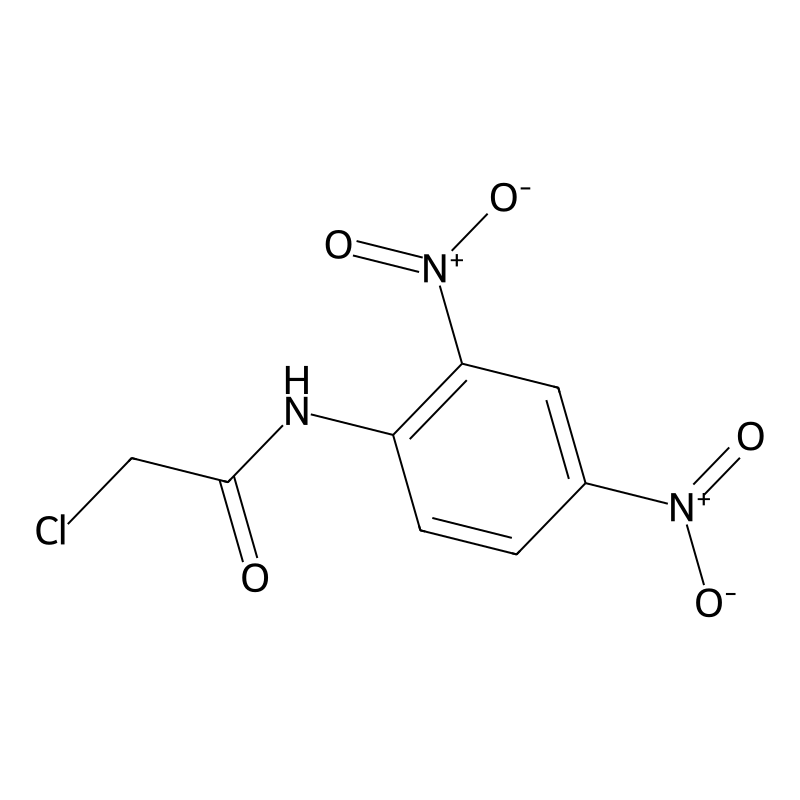

2-chloro-n-(2,4-dinitro-phenyl)-acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Optoelectronic Devices

Scientific Field: Material Science and Engineering Application Summary: This compound is used in the development of optoelectronic devices due to its electron-donating and electron-withdrawing groups connected by a π-conjugated system. Methods of Application:

- Synthesis of the compound followed by characterization using 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .

- Investigation of intermolecular forces such as hydrogen bonding, π–π stacking, CH–π interactions, and van der Waals forces to produce aggregated molecular structures . Results:

- The compound exhibited solvatochromic effects upon varying the polarity of the solvent, which is crucial for optoelectronic applications .

Time-dependent DFT calculations (TD-DFT): suggest that deprotonation occurs in polar solvents like DMF.

Crystallography

Scientific Field: Chemistry Application Summary: 2-chloro-N-(2,4-dinitrophenyl)acetamide is utilized in crystallography studies to understand molecular interactions and packing. Methods of Application:

- Analysis of intramolecular H-bonding and intermolecular C–H⋯O interactions . Results:

- Identification of significant interactions within the crystal, such as H⋯O/O⋯H and C⋯O/O⋯C contacts .

- The compound’s crystal structure revealed intramolecular N–H⋯O hydrogen bonding with the S(6) motif .

Solvatochromism Study

Scientific Field: Physical Chemistry Application Summary: The compound’s solvatochromic properties are studied to understand its behavior in different solvent environments. Methods of Application:

- UV–vis spectrophotometry to investigate optical properties in various solvents . Results:

- Compound showed changes in color (solvatochromism) indicating its potential use in sensing applications .

Enantiomer Separation

Scientific Field: Analytical Chemistry Application Summary: Utilized in the chiral separation of enantiomers in various substances. Methods of Application:

- Gas-liquid chromatography with electron-capture detection for the simultaneous determination of enantiomers . Results:

Neurotransmitter Research

Scientific Field: Neuroscience Application Summary: The compound’s structure is similar to that of other molecules that interact with neurotransmitter systems, suggesting potential use in studying neurological disorders. Methods of Application:

2-Chloro-N-(2,4-dinitrophenyl)-acetamide, with the molecular formula C8H6ClN3O5, is a synthetic organic compound notable for its structural features, including a chloro group and two nitro groups attached to a phenyl ring. This compound is classified under various chemical databases, including PubChem and Sigma-Aldrich, where it is recognized for its potential applications in chemical synthesis and biological research .

For instance, it may react with amines to form corresponding amides or with alcohols to yield esters. Additionally, the presence of nitro groups enhances its reactivity towards reduction processes, potentially leading to the formation of amino derivatives.

Research into the biological activity of 2-chloro-N-(2,4-dinitrophenyl)-acetamide indicates that it may possess antimicrobial properties. Compounds with similar structures often exhibit significant biological effects due to their ability to interact with biological macromolecules. The dinitrophenyl moiety is particularly noted for its immunogenic properties, which may influence cellular responses and lead to applications in immunology and pharmacology .

The synthesis of 2-chloro-N-(2,4-dinitrophenyl)-acetamide typically involves multi-step procedures that may include:

- Nitration: The introduction of nitro groups onto a phenyl ring.

- Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic system.

- Acetamide Formation: The reaction of the chlorinated nitrophenyl compound with acetic anhydride or acetyl chloride to yield the final product.

These steps can be optimized based on reaction conditions such as temperature and solvent choice to improve yield and purity .

2-Chloro-N-(2,4-dinitrophenyl)-acetamide finds applications primarily in:

- Chemical Synthesis: Serving as an intermediate in the production of more complex organic compounds.

- Pharmaceutical Research: Investigated for potential therapeutic effects and biological activities.

- Analytical Chemistry: Utilized in assays and tests due to its reactive functional groups.

Its unique structure allows it to function effectively in various chemical transformations and biological assays.

Studies on interaction mechanisms involving 2-chloro-N-(2,4-dinitrophenyl)-acetamide suggest that it can interact with proteins and nucleic acids due to its electrophilic nature. Such interactions could lead to modifications in enzyme activity or DNA binding affinity. Understanding these interactions is crucial for evaluating its potential as a drug candidate or biochemical probe .

Several compounds share structural similarities with 2-chloro-N-(2,4-dinitrophenyl)-acetamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)-acetamide | C8H7ClN2O3 | Contains only one nitro group |

| 2-Chloro-N-(2,6-dinitrophenyl)-acetamide | C8H6ClN3O6 | Has different positioning of nitro groups |

| N-(2,4-Dinitrophenyl)acetamide | C8H8N4O5 | Lacks chlorine substituent |

Uniqueness: The presence of both chloro and dinitro groups distinguishes 2-chloro-N-(2,4-dinitrophenyl)-acetamide from other similar compounds. This unique combination enhances its reactivity and potential biological activity compared to others listed.